(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939493
InChI: InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2
SMILES:
Molecular Formula: C10H14ClN5O4
Molecular Weight: 303.70 g/mol

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate

CAS No.:

Cat. No.: VC17939493

Molecular Formula: C10H14ClN5O4

Molecular Weight: 303.70 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate -

Specification

Molecular Formula C10H14ClN5O4
Molecular Weight 303.70 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate
Standard InChI InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2
Standard InChI Key XFACRIDKAAYORV-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₀H₁₄ClN₅O₄ and a molecular weight of 303.70 g/mol. Its IUPAC name, 2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate, reflects its core structure: a purine base (6-aminopurine) linked to a modified ribose moiety. The tetrahydrofuran ring adopts the (2R,3R,4S,5S) configuration, critical for its potential biological activity, as nucleoside stereochemistry often dictates interactions with enzymes and receptors.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClN₅O₄
Molecular Weight303.70 g/mol
IUPAC Name2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate
Canonical SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O
InChIKeyXFACRIDKAAYORV-UHFFFAOYSA-N

The chloromethyl group at the 5'-position distinguishes this compound from canonical nucleosides like adenosine, introducing a reactive site for potential alkylation or further derivatization. The hydrate form stabilizes the crystalline structure, as evidenced by its inclusion in the SMILES notation (O representing water).

Synthesis and Stereochemical Considerations

Challenges in Stereocontrol

Achieving the (2R,3R,4S,5S) configuration demands precise control during sugar ring functionalization. Techniques such as asymmetric catalysis or chiral auxiliary-mediated synthesis may be employed to avoid racemization at the 2', 3', and 4' positions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from structural analogs:

  • Hydrophilicity: Multiple hydroxyl groups and the hydrate form suggest moderate water solubility, advantageous for aqueous formulation.

  • Lipophilicity: The chloromethyl group may enhance membrane permeability compared to non-halogenated nucleosides.

Table 2: Predicted Physicochemical Properties

PropertyPredictionBasis
LogP~0.5 to 1.2Chlorine’s electronegativity
pKa (Purine N1)~4.2Similar to adenosine
Melting Point>200°C (decomposition)Hydrate stability

Research Gaps and Future Directions

Unanswered Questions

  • Toxicity Profile: No in vitro or in vivo toxicity data are available.

  • Enzymatic Interactions: Susceptibility to purine nucleoside phosphorylase (PNP) or adenosine deaminase (ADA) remains unstudied.

  • Synthetic Scalability: Reported synthetic routes are theoretical; practical yields and purification methods need validation.

Recommended Studies

  • Kinase Assays: Evaluate phosphorylation by deoxycytidine kinase (dCK), a key enzyme in nucleoside analog activation.

  • Crystallography: Resolve the hydrate’s crystal structure to confirm water molecule positioning.

  • In Silico Modeling: Predict binding affinities for DNA polymerases or viral reverse transcriptases.

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